1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene
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Overview
Description
1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene is a complex organochlorine compound It is characterized by its high degree of chlorination and the presence of a methoxy group
Preparation Methods
The synthesis of 1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene typically involves multiple steps of chlorination and etherification. The starting material is often a less chlorinated benzene derivative, which undergoes successive chlorination reactions to achieve the desired level of chlorination. The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the chlorinated benzene derivative under controlled conditions .
Chemical Reactions Analysis
1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace chlorine atoms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organochlorine compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its high chlorination.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting resistant bacterial strains.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene involves its interaction with cellular components. The high degree of chlorination allows it to disrupt cellular membranes and proteins, leading to antimicrobial effects. It targets specific molecular pathways involved in cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar compounds include:
Pentachlorophenol: Used as a pesticide and disinfectant, but with higher toxicity.
1,1’-Biphenyl, 2,3’,4,4’,5-pentachloro-: Another highly chlorinated compound with applications in organic synthesis.
Pentachloronitrobenzene: Used as a fungicide, but with different chemical properties and applications.
1,2,3,4,5-Pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene stands out due to its unique combination of chlorination and the presence of a methoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50544-04-2 |
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Molecular Formula |
C13H3Cl9O2 |
Molecular Weight |
510.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachloro-6-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H3Cl9O2/c1-23-12-9(21)5(17)6(18)10(22)13(12)24-11-7(19)3(15)2(14)4(16)8(11)20/h1H3 |
InChI Key |
PZRLNPOVAIFBSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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